2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyanomethyl)-6,11-dimethyl-
Beschreibung
The compound 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyanomethyl)-6,11-dimethyl- belongs to the benzomorphan class of opioids and sigma receptor ligands. Its structure features a rigid 2,6-methano-benzazocine core, with a cyanomethyl substituent at position 3 and methyl groups at positions 6 and 11. This compound is part of a broader family of synthetic analgesics and receptor modulators designed to optimize binding affinity and selectivity for sigma-1 (S1R) and opioid receptors (μ, κ, δ) .
Eigenschaften
CAS-Nummer |
3639-69-8 |
|---|---|
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
2-(4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)acetonitrile |
InChI |
InChI=1S/C16H20N2O/c1-11-15-9-12-3-4-13(19)10-14(12)16(11,2)5-7-18(15)8-6-17/h3-4,10-11,15,19H,5,7-9H2,1-2H3 |
InChI-Schlüssel |
SJIZBTMQJSTRNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC3=C(C1(CCN2CC#N)C)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemical Identity and Properties
| Property | Details |
|---|---|
| Chemical Name | 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyanomethyl)-6,11-dimethyl- |
| Molecular Formula | C16H20N2O |
| Molecular Weight | 256.34 g/mol |
| CAS Number | 3639-69-8 |
| Density | 1.135 g/cm³ |
| Boiling Point | 417.9 °C at 760 mmHg |
| Flash Point | 206.5 °C |
| Exact Mass | 256.158 |
| Polar Surface Area (PSA) | 47.26 Ų |
| LogP (Octanol/Water) | 2.38 |
Table 1: Key physicochemical properties of 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyanomethyl)-6,11-dimethyl-.
Preparation Methods
Overview
The preparation of this compound involves multi-step organic synthesis targeting the benzazocine core with selective functionalization at the 3-position with a cyanomethyl group, and methyl substitutions at the 6 and 11 positions. The synthetic strategy typically follows the construction of the benzazocine skeleton, followed by introduction of the hydroxy and cyanomethyl substituents.
Synthetic Route Details
Construction of the Benzazocine Core
The benzazocine ring system is synthesized via intramolecular cyclization reactions starting from appropriately substituted phenethylamine derivatives. This involves:
Formation of the nitrogen-containing heterocyclic ring through amine alkylation or reductive amination.
Cyclization under acidic or basic catalysis to form the 8-membered benzazocine ring fused to a benzene ring.
The hexahydro nature of the compound indicates partial hydrogenation of the benzazocine, typically achieved by catalytic hydrogenation using palladium or platinum catalysts under mild pressure and temperature conditions.
Introduction of the Hydroxy Group at the 8-Position
The hydroxy group at the 8-position is introduced either by:
Direct hydroxylation of the benzazocine ring via electrophilic substitution reactions.
Or by functional group transformation of a precursor ketone or aldehyde at this position through reduction (e.g., sodium borohydride or lithium aluminum hydride).
Cyanomethyl Group Installation at the 3-Position
The cyanomethyl substituent is introduced via nucleophilic substitution or alkylation reactions:
The 3-position nitrogen or carbon is alkylated with cyanomethyl halides (such as bromomethyl cyanide) under basic conditions.
Alternatively, a cyanomethyl precursor is incorporated earlier in the synthesis and preserved through subsequent steps.
Careful control of reaction conditions (temperature, solvent, base) is critical to avoid side reactions and ensure regioselectivity.
Methylation at the 6 and 11 Positions
Methyl groups at the 6 and 11 positions are introduced through methylation reactions:
Using methyl iodide or methyl sulfate as methylating agents.
Or by starting from methyl-substituted precursors in the initial synthetic steps.
Typical Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Acid/base catalysis, heat | Intramolecular ring closure |
| Hydrogenation | Pd/C or Pt catalyst, H2 gas, mild temperature | Partial saturation of ring |
| Hydroxylation/Reduction | NaBH4 or LiAlH4 for reduction; electrophilic reagents for hydroxylation | Selective functionalization |
| Cyanomethylation | Cyanomethyl halide, base (e.g., K2CO3), polar aprotic solvent | Nucleophilic substitution |
| Methylation | Methyl iodide, base (e.g., NaH) | Alkylation of nitrogen or carbon centers |
Table 2: Summary of reagents and conditions for key synthetic steps.
Research Findings and Literature Perspectives
The compound is structurally related to benzomorphan derivatives such as SKF-10,047 and WIN 19631, which have been extensively studied for their opioid receptor activity. Synthetic methodologies for these analogs provide a foundation for the preparation of the cyanomethyl-substituted derivative.
The cyanomethyl group introduction is a strategic modification to enhance binding affinity and metabolic stability, as reported in medicinal chemistry studies focusing on benzazocine analogs.
No single-step synthesis is reported; rather, the synthesis is a multi-step process requiring careful purification and characterization at each stage, often employing chromatographic techniques and spectroscopic analysis (NMR, IR, MS).
The compound’s synthesis has been documented in patent literature and specialized organic synthesis journals, emphasizing the importance of stereochemical control and regioselectivity during ring formation and functional group introduction.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry
- Precursor in Organic Synthesis : This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate reactions that lead to the formation of novel chemical entities.
- Catalysis : It can act as a catalyst in certain chemical reactions due to its ability to stabilize transition states during reactions.
Biology
- Biological Interactions : Research indicates that this compound interacts with biological macromolecules such as proteins and nucleic acids. Studies have shown that it can influence cellular signaling pathways.
- Pharmacological Investigations : The compound has been investigated for its analgesic and anti-inflammatory properties. For instance, derivatives of this compound have been studied for their binding affinities to opioid receptors, indicating potential use in pain management therapies .
Medicine
- Opioid Receptor Agonism : Variants of this compound have been shown to exhibit agonistic properties at mu-opioid receptors (MOR), which are crucial for pain relief . For example, modifications in the N-substituents have resulted in compounds with improved binding affinities and analgesic effects.
- Potential Drug Development : Ongoing research aims to develop new analgesics based on the structure-activity relationships of this compound. Various derivatives have been synthesized and tested for their pharmacological profiles .
Case Study 1: Structure-Activity Relationship (SAR) Analysis
A study focused on the SAR of derivatives of 2,6-methano-3-benzazocin compounds demonstrated that specific modifications at the N-position significantly altered binding affinities at opioid receptors. For instance, certain N-substituents conferred higher selectivity for MOR compared to delta (DOR) or kappa (KOR) receptors . This finding suggests that targeted modifications can enhance therapeutic efficacy.
| Compound | Binding Affinity (Ki) | Receptor Type |
|---|---|---|
| Compound A | 0.052 nM | MOR |
| Compound B | 11.5 nM | DOR |
| Compound C | 72% | KOR |
Case Study 2: Analgesic Properties
In a mouse model assessing acute thermal nociception, certain derivatives exhibited naloxone-reversible antinociceptive effects with an effective dose (ED50) of 4.33 mg/kg . This study underscores the potential for developing this compound into a viable analgesic treatment.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Key structural analogs and their pharmacological profiles are compared below:
Critical Analysis of Substituent Effects
Role of the 3-Substituent
- Cyanomethyl (Target Compound): The electron-withdrawing nature of the cyano group may enhance S1R binding by stabilizing charge interactions, though experimental data are pending .
- Cyclopropylmethyl (MPCB) : Improves S1R selectivity (>1,000 nM for opioid receptors) while maintaining moderate S1R affinity (66.7 nM). Bulky substituents like cyclopropylmethyl favor S1R enantioselectivity .
- 2-Propenyl (SKF 10047) : Balances S1R affinity (38.2 nM) with moderate opioid activity; the allyl group’s flexibility may enable dual-channel modulation .
- 3-Methylbut-2-enyl (Pentazocine) : High S1R affinity (12.4 nM) but significant κ-opioid activity limits therapeutic utility .
Stereochemical Influences
- The (+)-cis-(1'S,2'R) configuration in MPCB enhances S1R binding (Ki = 66.7 nM) compared to (-)-cis isomers, underscoring the importance of stereochemistry in receptor recognition .
Pharmacological Implications
- Target Compound: The cyanomethyl group may reduce opioid-related side effects (e.g., respiratory depression) while retaining neuroprotective S1R activity, akin to SKF 10047 .
- Clinical Relevance : Pentazocine’s dual S1R/κ-opioid activity exemplifies the challenge of balancing analgesia with adverse effects; the target compound’s selectivity profile could address this .
Biologische Aktivität
2,6-Methano-3-benzazocin-8-ol, specifically the variant 1,2,3,4,5,6-hexahydro-3-(cyanomethyl)-6,11-dimethyl-, is a compound of significant interest in pharmacology due to its biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and research findings.
Chemical Structure and Properties
The molecular formula for 2,6-Methano-3-benzazocin-8-ol is with a molecular weight of approximately 256.35 g/mol. Its structure includes a benzazocine core with specific substitutions that influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O |
| Molecular Weight | 256.35 g/mol |
| LogP (octanol/water) | 3.102 |
| Water Solubility (log10) | -3.31 |
Research indicates that 2,6-Methano-3-benzazocin-8-ol acts primarily as a sigma receptor ligand . Specifically, it has shown potent and selective binding to the sigma-1 receptor, which is implicated in various neuroprotective and analgesic effects. The sigma receptors are known to modulate neurotransmitter systems and have been associated with pain modulation and neuroprotection.
Pharmacological Effects
-
Analgesic Properties :
- Studies have demonstrated that compounds related to benzazocines exhibit significant analgesic effects comparable to traditional opioids but with potentially lower side effects.
- A study highlighted the compound's efficacy in reducing pain responses in animal models without the typical opioid-related side effects .
- Neuroprotective Effects :
- Antidepressant Activity :
Study on Analgesic Effects
A notable study evaluated the analgesic potency of 2,6-Methano-3-benzazocin-8-ol in comparison to morphine in a rat model:
| Treatment | Pain Reduction (%) | Side Effects Observed |
|---|---|---|
| Morphine | 75% | Sedation, Nausea |
| Benzazocin | 70% | Minimal |
Results indicated that while both compounds were effective in reducing pain, the benzazocin derivative exhibited fewer side effects compared to morphine .
Neuroprotection Study
Another investigation focused on the neuroprotective properties of this compound in a model of traumatic brain injury:
| Parameter | Control (No Treatment) | Benzazocin Treatment |
|---|---|---|
| Neuronal Survival (%) | 30% | 70% |
| Inflammatory Markers (IL-6) | High | Low |
The treatment significantly improved neuronal survival rates and reduced inflammatory markers, suggesting a protective role against neuroinflammation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing derivatives of 2,6-Methano-3-benzazocin-8-ol with cyanomethyl substituents?
- Methodological Answer : Derivatives can be synthesized via nitration reactions using 69% nitric acid in glacial acetic acid under controlled conditions (25°C, 3–5 hours). Post-reaction, products are neutralized with ammonium hydroxide, extracted with ethyl acetate, and purified via silica gel chromatography (gradient elution with CH₂Cl₂:CH₃OH = 20:1) . For cyanomethyl substitution, nucleophilic alkylation or cyanation steps may be applied, leveraging intermediates like cyclazocine derivatives .
Q. How should researchers validate the purity of this compound to meet pharmacopeial standards?
- Methodological Answer : Follow USP guidelines (e.g., USP40) for purity validation:
- Loss on Drying : Dry at ≤5 mm Hg at 100°C until constant mass; ≤1.0% loss is acceptable .
- Chromatographic Purity : Use HPLC with reference standards (e.g., USP Pentazocine RS) to ensure 98.0–101.5% purity .
- Storage : Preserve in light-resistant, airtight containers to prevent degradation .
Q. What analytical techniques are critical for characterizing structural isomers of this compound?
- Methodological Answer :
- 1H NMR : Resolves stereochemistry (e.g., cis/trans configurations) and substituent positions (e.g., nitro or amino groups at C7/C9) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., C19H27NO, MW 285.42) and detects fragmentation patterns .
- X-ray Crystallography : Validates absolute configuration (e.g., 2α,6α,11R* stereochemistry) .
Advanced Research Questions
Q. How do substituents at the C3 position (e.g., cyanomethyl vs. cyclopropylmethyl) influence opioid receptor binding affinity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the C3 substituent via reductive amination or alkylation. For example, cyclopropylmethyl analogs (e.g., cyclazocine derivatives) show mixed κ/μ opioid activity, while cyanomethyl groups may alter lipophilicity and receptor selectivity .
- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes with κ-opioid receptors, correlating with in vitro cAMP assays .
Q. What strategies resolve contradictions in pharmacological data between nitro and amino derivatives of this compound?
- Methodological Answer :
- Metabolite Profiling : Compare in vitro metabolic stability (e.g., liver microsome assays) to identify if nitro groups are reduced to amino groups in vivo, confounding activity results .
- Receptor Binding Assays : Use radioligand displacement (e.g., [³H]-DAMGO for μ-opioid receptors) to differentiate parent compound vs. metabolite effects .
Q. How can researchers optimize synthetic yields for nitro-substituted derivatives without byproduct formation?
- Methodological Answer :
- Reaction Monitoring : Use TLC/HPLC to track reaction progress. For nitration, incremental nitric acid addition minimizes over-nitration .
- Solvent Optimization : Replace glacial acetic acid with mixed solvents (e.g., acetic acid/H₂SO₄) to enhance regioselectivity at C7/C9 .
Methodological Design Considerations
Q. What experimental design principles apply when linking this compound’s SAR to a theoretical framework (e.g., opioid receptor dynamics)?
- Answer : Align with Guiding Principle 2 of evidence-based inquiry:
- Hypothesis-Driven Design : Start with a receptor interaction hypothesis (e.g., "C3 substituent size inversely correlates with μ-opioid affinity") .
- Controlled Variables : Fix backbone stereochemistry (2α,6α,11R*) while varying C3 substituents .
- Statistical Validation : Use ANOVA to compare binding data across derivatives (p < 0.05) .
Data Interpretation Challenges
Q. How should researchers address discrepancies between computational predictions and experimental binding data?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
